N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide
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Overview
Description
N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide is a complex organic compound with the molecular formula C21H23N3O3S2 and a molecular weight of 429.6 g/mol This compound is notable for its unique structure, which includes a dihydroindole moiety, a sulfonyl group, and a cyclopentanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the dihydroindole intermediate. This intermediate is then subjected to sulfonylation, followed by the introduction of the carbamothioyl group. The final step involves the formation of the cyclopentanecarboxamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing molecules and carbamothioyl derivatives. Examples are:
- N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclohexanecarboxamide
- N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cycloheptanecarboxamide .
Uniqueness
What sets N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c25-20(16-6-1-2-7-16)23-21(28)22-17-9-11-18(12-10-17)29(26,27)24-14-13-15-5-3-4-8-19(15)24/h3-5,8-12,16H,1-2,6-7,13-14H2,(H2,22,23,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRLGFPOUXDSGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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